2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester

Description

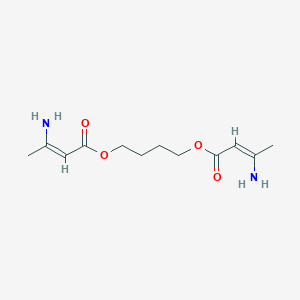

CAS Number: 14205-47-1 Molecular Formula: C₁₂H₂₀N₂O₄ Molecular Weight: 256.303 g/mol Structure: The compound features a 1,4-butanediyl backbone esterified with two 3-amino-2-butenoic acid units.

Properties

IUPAC Name |

4-(3-aminobut-2-enoyloxy)butyl 3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUXQARZEWMFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065727 | |

| Record name | Butanediyl bis(3-aminobut-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-47-1 | |

| Record name | 2-Butenoic acid, 3-amino-, 1,1′-(1,4-butanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanediyl bis(3-aminobut-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanediyl bis(3-aminobut-2-enoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 1,4-Butanediol with 3-Amino-2-Butenoic Acid

This two-step approach involves synthesizing 3-amino-2-butenoic acid followed by esterification with 1,4-butanediol.

Step 1: Synthesis of 3-Amino-2-Butenoic Acid

Amino-substituted α,β-unsaturated acids are typically prepared via ammonolysis of β-keto esters or Michael addition to acetylenic precursors . For example:

-

Ammoniation of Acetoacetic Acid Derivatives : As demonstrated in CN112094199A, acetoacetic acid esters react with ammonia gas in ethanol at 5–15°C to yield 3-amino-2-butenoic acid derivatives. Adapting this method, acetoacetic acid can be treated with ammonia to form 3-amino-2-butenoic acid, though yields may vary due to the instability of the free acid.

Step 2: Diester Formation

The acid is esterified with 1,4-butanediol under acidic or enzymatic conditions:

-

Acid-Catalyzed Esterification : Using sulfuric acid or p-toluenesulfonic acid (PTSA) in toluene, with azeotropic removal of water.

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in non-aqueous media enable selective esterification at mild temperatures (40–60°C).

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 1–5 wt% (acid) |

| Reaction Time | 12–24 hours |

| Molar Ratio (Acid:Diol) | 2.2:1 (to drive completion) |

One-Pot Synthesis via Diketene Intermediate

A more efficient route adapts the methodology from CN112094199A, originally used for cinnamyl esters. By substituting cinnamyl alcohol with 1,4-butanediol, the diester can be synthesized in a single reactor.

Procedure:

-

Esterification : Diketene is added dropwise to 1,4-butanediol at 35–45°C with triethylamine as a catalyst. The exothermic reaction forms acetoacetic acid butanediyl ester.

-

Amination : The intermediate is treated with ammonia gas in ethanol at <15°C for 8–15 hours, introducing the amino group.

Example Protocol :

-

Scale : 1 kg of 1,4-butanediol, 2.2 kg diketene.

-

Yield : ~70% after vacuum distillation (20 mm Hg, 80–90°C).

Critical Reaction Parameters and Optimization

Temperature Control

Catalysts and Solvents

Byproduct Management

-

Monoesters : Formed due to incomplete esterification. Removal requires fractional distillation or silica gel chromatography.

-

Polymerized Diketene : Mitigated by controlled addition rates and sub-stoichiometric initiators.

Industrial-Scale Production Considerations

Adapting laboratory protocols for bulk synthesis requires:

-

Continuous Reactors : For diketene addition to maintain temperature stability.

-

Vacuum Distillation Systems : To isolate the diester (bp 150–160°C at 10 mm Hg).

-

Waste Streams : Recovery of excess ammonia and ethanol via condensation.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Building Block for Synthesis:

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Table 1: Reactions Involving 2-Butenoic Acid, 3-Amino-, 1,1'-(1,4-Butanediyl) Ester

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Oxo derivatives | Potassium permanganate (KMnO₄) |

| Reduction | Alcohols or amines | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Various functional groups | Alkyl halides or acyl chlorides |

Biology

Enzyme Interactions:

Research indicates that this compound may interact with specific enzymes and biochemical pathways. Studies are ongoing to explore its role as an inhibitor or activator in metabolic processes .

Case Study:

In an experiment focusing on enzyme inhibition, derivatives of this compound were tested against α-glucosidase and acetylcholinesterase enzymes. The results demonstrated potential therapeutic applications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Medicine

Therapeutic Potential:

Due to its unique chemical properties, this compound is being investigated for its potential therapeutic applications. Its ability to modulate enzyme activity could lead to the development of new treatments for various diseases .

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on understanding the detailed molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : Butanoic acid, 3-oxo-, 1,4-butanediyl ester (CAS 13018-41-2)

- Structure: Replaces the amino group with a 3-oxo (keto) group.

- Key Differences: Reactivity: The keto group enables keto-enol tautomerism and nucleophilic acyl substitutions but lacks the nucleophilic -NH₂ site . Applications: Likely used as a crosslinker in polymers (e.g., acetoacetate-based coatings).

Compound B : 1,4-Butanediol bis(mercaptoacetate) (CAS 10193-95-0)

- Structure: Contains thiol (-SH) groups instead of amino.

- Key Differences :

Compound C : 2-Propenoic acid, 2-methyl-, 1,4-butanediyl ester (BDDMA, CAS 2082-81-7)

- Structure : Methacrylate esters with methyl substituents.

- Key Differences: Reactivity: Methacrylates polymerize readily via radical initiation (e.g., in dental resins or coatings) . LogP: Higher hydrophobicity (LogP >3) compared to the amino-containing target compound.

Physical and Chemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 256.30 | 258.27 | 238.33 | 242.27 |

| LogP | 0.305 | ~1.2 (est.) | ~1.5 (est.) | ~3.0 |

| Key Functional Groups | Amino, ester | Keto, ester | Thiol, ester | Methacrylate |

| Reactivity | Nucleophilic, unsaturated ester | Electrophilic keto | Thiol-disulfide | Radical polymerization |

| Applications | Analytical, synthesis | Polymer crosslinking | Adhesives, rubbers | Dental resins, coatings |

Research Findings and Challenges

- Analytical Utility : The target compound’s separation on Newcrom R1 columns (RP-HPLC) suggests compatibility with polar mobile phases (MeCN/water with H₃PO₄ or HCOOH) .

- Polymerization Potential: The α,β-unsaturated ester in the target compound could form copolymers with methacrylates or styrenes, but industrial adoption remains unexplored .

Biological Activity

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester, also known as 4-{[(2Z)-3-amino-2-butenoyl]oxy}butyl (2Z)-3-amino-2-butenoate , is a compound with potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.

- Molecular Formula: C₁₂H₂₀N₂O₄

- Molecular Weight: 256.303 g/mol

- CAS Number: 14205-47-1

- InChI Key: DFUXQARZEWMFLQ-UHFFFAOYSA-N

The biological activity of this compound primarily revolves around its role in biochemical pathways related to amino acid metabolism and its potential effects on plant defense mechanisms. Research indicates that it may influence various signaling pathways, particularly those involved in plant stress responses.

Plant Resistance Induction

Recent studies have demonstrated that derivatives of butenoic acid can induce resistance in plants against pathogens. For instance, 2,3-butanediol , a related compound, has been shown to activate systemic acquired resistance (SAR) and induced systemic resistance (ISR) in Panax notoginseng against Alternaria panax. The mechanism involves the upregulation of genes associated with jasmonic acid signaling and transcription factors such as MYC2 and ERF1 .

| Study | Plant | Pathogen | Mechanism |

|---|---|---|---|

| Panax notoginseng | Alternaria panax | Activation of SAR and ISR through jasmonic acid signaling |

Case Study 1: Induced Resistance in Panax notoginseng

A study investigated the effects of prespraying leaves with 2,3-butanediol. Results indicated that treatment significantly reduced disease severity caused by Alternaria panax. RNA sequencing revealed that treated plants exhibited enhanced expression of defense-related genes .

Case Study 2: Antimicrobial Screening of Amino Acid Derivatives

A separate study focused on novel amino acetal derivatives derived from phosphatidylethanolamine. These compounds were screened for antibacterial and antifungal activities. The results showed promising activity against several pathogens, suggesting that structural analogs of butenoic acid may possess similar properties .

Applications

The biological activity of 2-butenoic acid derivatives opens avenues for various applications:

- Agricultural Enhancers: Utilizing the compound as a biopesticide or plant growth enhancer.

- Pharmaceutical Development: Exploring its potential as an antimicrobial agent or in metabolic pathways for therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 2-butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester?

Methodological Answer:

The synthesis typically involves esterification between 3-amino-2-butenoic acid and 1,4-butanediol. A two-step approach is suggested:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) to form an active ester intermediate, as seen in analogous diacrylate ester syntheses .

Nucleophilic substitution : React the activated acid with 1,4-butanediol under inert conditions. Temperature control (40–60°C) and anhydrous solvents (e.g., THF) are critical to avoid hydrolysis of the ester bond.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for disappearance of the carboxylic acid O–H stretch (~2500–3500 cm⁻¹) .

Basic: What spectroscopic and computational methods are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight. Fragmentation patterns should align with NIST reference data for analogous esters (e.g., cleavage at the ester linkage) .

- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to predict properties like polar surface area (PSA), which influences solubility and reactivity .

Advanced: How can this compound be applied in polymer or coordination chemistry?

Methodological Answer:

- Crosslinking Agent : The amino and ester groups enable participation in polycondensation reactions. For example, copolymerization with diacids (e.g., succinic acid) could yield biodegradable polyamides. Optimize stoichiometry and curing temperature to control crosslink density .

- Coordination Chemistry : The amino group may act as a ligand for metal ions. A protocol inspired by zinc coordination polymers (e.g., using 1,4-butanediyl-linked ligands ):

Advanced: How can stereochemical outcomes (E/Z isomerism) be analyzed for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve double-bond geometry (E vs. Z) by growing single crystals via slow evaporation in aprotic solvents (e.g., acetonitrile). Compare bond angles and torsion angles with reported structures (e.g., ’s crystal data for similar esters) .

- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate isomers. Optimize mobile phase (hexane/isopropanol) and monitor retention times .

- Computational Modeling : Calculate relative stability of isomers using Gaussian software. Compare energy differences (ΔG) to predict dominant conformers .

Advanced: How should researchers address contradictions in spectral data or synthetic yields across studies?

Methodological Answer:

- Cross-Validation : Replicate synthesis under varying conditions (e.g., solvent polarity, catalyst loading) and characterize using orthogonal techniques (e.g., NMR + HPLC-MS) to confirm reproducibility .

- Reference Standards : Compare spectral data with NIST or peer-reviewed databases (e.g., HRMS fragmentation patterns in ) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, temperature) influencing yield discrepancies. Use ANOVA to isolate significant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.